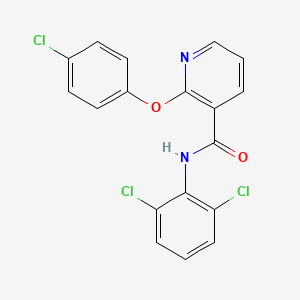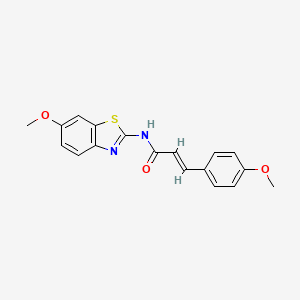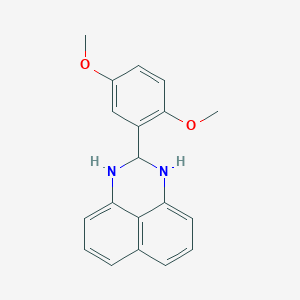![molecular formula C48H40N2O3 B11518538 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11518538.png)
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative .
Scientific Research Applications
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 4-hydroxy-2-quinolones
- Imidazole derivatives
Uniqueness
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its complex structure, which combines multiple functional groups, and its potential for diverse applications in various fields. Its specific combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C48H40N2O3 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C48H40N2O3/c1-33-32-47(2,3)50(46(53)43(30-34-18-8-4-9-19-34)49-44(51)39-26-16-17-27-40(39)45(49)52)42-29-28-38(31-41(33)42)48(35-20-10-5-11-21-35,36-22-12-6-13-23-36)37-24-14-7-15-25-37/h4-29,31-32,43H,30H2,1-3H3 |
InChI Key |
CNPMZJJDSOGBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C(CC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11518458.png)
![5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B11518469.png)
![2-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518473.png)
![N'-cyclopentylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11518476.png)


![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11518498.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B11518500.png)
![N'-(furan-2-ylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11518501.png)
![(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B11518508.png)
![5-amino-3-[(Z)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11518510.png)
![1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11518516.png)


